Oxazolo[5,4-b]pyridine-2(1H)-thione
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Description
Synthesis Analysis
The synthesis of compounds related to Oxazolo[5,4-b]pyridine-2(1H)-thione has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Oxazolo[5,4-b]pyridines can be synthesized through the heating of iminophosphoranes and alkylideneoxazol-5(4H)-ones. This process yields enamino lactones, which can further transform into 2(1H)-pyridones under specific conditions (Gelmi et al., 1992). Another method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate, leading to the formation of oxazolo[4,5-b]pyridine-2(3H)-thione (Aliev et al., 1997).
Photophysical Properties : The photophysical properties of 3-amino-4-arylpyridin-2(1H)-ones derived from oxazolo[5,4-b]pyridin-2(1H)-ones have been studied, revealing relationships between their structure and photophysical properties. These compounds exhibit effective phosphorescence with quantum yields up to 0.78 (Shatsauskas et al., 2019).
Antimicrobial Activity : Certain oxazolo[5,4-b]pyridine derivatives have been investigated for their antimicrobial activities against various bacterial and fungal strains, showing promising results. Molecular docking and dynamics simulations indicate their potential as bioactive ligands (Celik et al., 2021).
Anticancer Potential : Research on 1,3,4-oxadiazole incorporated oxazolo[4,5-b]pyridine derivatives has shown good anticancer activity against several human cancer cell lines. These compounds are considered promising anticancer agents, suggesting the therapeutic potential of oxazolo[5,4-b]pyridine derivatives (Kokkiligadda et al., 2020).
Luminescent Dyes for ELISA : New luminescent dyes based on 3-amino-4-arylpyridin-2(1H)-one derivatives from oxazolo[5,4-b]pyridin-2(1H)-ones have been developed for enhanced sensitivity in ELISA methods. These dyes show potential for sensitive detection limits in the nanomolar concentration range for hydrogen peroxide and horseradish peroxidase (Shatsauskas et al., 2020).
properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-b]pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMUUISSZDCMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434059 |
Source
|
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[5,4-b]pyridine-2(1H)-thione | |
CAS RN |
169205-99-6 |
Source
|
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169205-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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